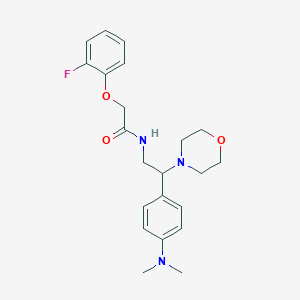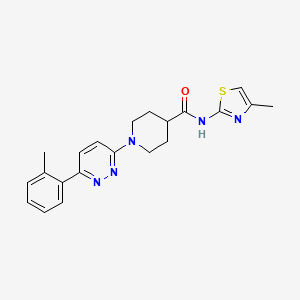
N-(4-methylthiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylthiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, also known as MTIP, is a small molecule that has been studied for its potential use as a therapeutic agent. MTIP has been found to interact with the dopamine D3 receptor, a subtype of the dopamine receptor family, which is involved in the regulation of reward and motivation.
Scientific Research Applications
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research indicates the synthesis and evaluation of heterocyclic carboxamides, including compounds with structural similarities to N-(4-methylthiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, for potential antipsychotic properties. These compounds have been studied for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating promising in vitro and in vivo activities suggestive of antipsychotic potential without significant extrapyramidal side effects (Norman et al., 1996).
Analgesic and Antiparkinsonian Activities
Substituted pyridine derivatives synthesized from compounds bearing resemblance to the target molecule have shown notable analgesic and antiparkinsonian activities. These derivatives, obtained through various synthetic pathways, have been compared to reference drugs like Valdecoxib® and Benzatropine®, indicating their potential therapeutic benefits in pain management and Parkinson's disease treatment (Amr et al., 2008).
Antimicrobial Applications
Several derivatives related to the target compound structure have been synthesized and evaluated for their antimicrobial properties. Compounds such as thienopyrimidine derivatives have exhibited pronounced antimicrobial activity, providing a basis for the development of new antimicrobial agents that could address the rising concern of drug-resistant microbial strains (Bhuiyan et al., 2006).
Glycine Transporter 1 Inhibitors
Compounds structurally related to N-(4-methylthiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide have been explored as glycine transporter 1 (GlyT1) inhibitors. These inhibitors show promise in modulating glycine levels in the central nervous system (CNS), with potential applications in CNS disorders (Yamamoto et al., 2016).
Antitubercular Agents
Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, have demonstrated significant in vitro activity against Mycobacterium smegmatis GyrB ATPase, suggesting their potential as antitubercular agents (Jeankumar et al., 2013).
properties
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-14-5-3-4-6-17(14)18-7-8-19(25-24-18)26-11-9-16(10-12-26)20(27)23-21-22-15(2)13-28-21/h3-8,13,16H,9-12H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGFOGHBZFMILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC(=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2681959.png)


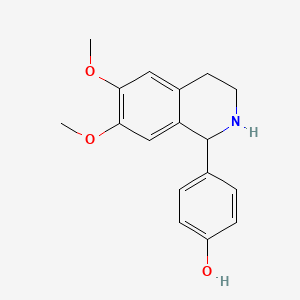
![methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681966.png)
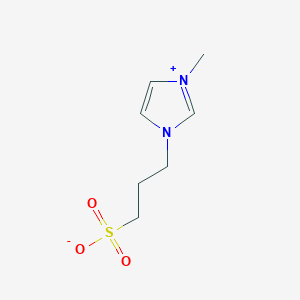
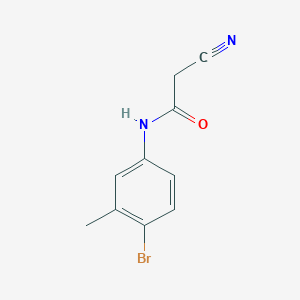
![3-(3,4-dimethoxyphenethyl)-6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2681969.png)
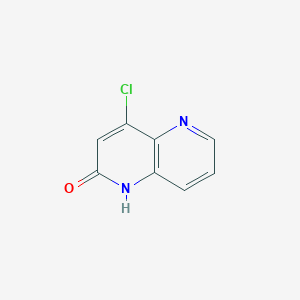
![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2681972.png)
![5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2681974.png)
![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681976.png)
![N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2681979.png)
